2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole chemical structure and properties
2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole chemical structure and properties
An In-Depth Technical Guide to 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole: Synthesis, Reactivity, and Applications
Executive Summary
The oxazole ring is a fundamental five-membered heterocyclic scaffold that is prevalent in a vast array of natural products and synthetic molecules, establishing it as a prime skeleton for drug discovery.[1][2] Its unique structural and chemical properties allow for diverse interactions with biological receptors and enzymes.[2][3] This technical guide focuses on 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, a functionalized derivative poised as a versatile building block for synthetic and medicinal chemistry. The presence of a reactive chloromethyl group at the 2-position, combined with the dimethyl-substituted oxazole core, makes this compound a valuable intermediate for constructing more complex molecular architectures. This document provides a comprehensive overview of its structure, properties, plausible synthetic routes, analytical characterization, key chemical reactions, and applications, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is an aromatic heterocyclic compound. The core structure consists of a 1,3-oxazole ring substituted with two methyl groups at the C4 and C5 positions and a chloromethyl group at the C2 position. This substitution pattern dictates its reactivity, with the chloromethyl group serving as the primary electrophilic site for synthetic modifications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈ClNO | [4] |
| Molecular Weight | 145.59 g/mol | [4] |
| IUPAC Name | 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |
| Canonical SMILES | CC1=C(OC(=N1)CCl)C | [4] |
| InChI | InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | [4] |
| InChIKey | GSPWHVKFXFSWBG-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.6 | [4] |
| Monoisotopic Mass | 145.02943 Da | [4] |
Synthesis Strategy and Experimental Protocol
The construction of the 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole scaffold can be approached through several classical heterocycle syntheses. The most direct and industrially relevant method is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.
Retrosynthetic Analysis and Proposed Route
A logical retrosynthetic disconnection breaks the oxazole ring at the O1-C2 and N3-C4 bonds, leading back to 3-(chloroacetamido)-2-butanone. This intermediate, in turn, can be synthesized from 3-amino-2-butanone and chloroacetyl chloride. This approach is advantageous as it utilizes readily available starting materials and involves well-established reaction mechanisms.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from standard procedures for oxazole synthesis. The successful formation of the product at each stage can be monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis.
Step 1: Synthesis of 3-(Chloroacetamido)-2-butanone (Acylamino Ketone Intermediate)
-
To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Causality: Triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the subsequent acylation, driving the reaction to completion.
-
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM. Maintain the temperature below 5 °C during the addition.
-
Causality: The reaction is exothermic. Slow addition at low temperature prevents side reactions and ensures selective N-acylation.
-
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Cyclodehydration to 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole
-
To the crude 3-(chloroacetamido)-2-butanone (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Causality: POCl₃ is a powerful dehydrating and cyclizing agent that facilitates the intramolecular condensation to form the oxazole ring.[5]
-
-
Heat the mixture at reflux (80-100 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic process and must be done with caution.
-
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Singlet (~4.6-4.8 ppm, 2H, -CH₂Cl); Singlet (~2.3 ppm, 3H, -CH₃); Singlet (~2.1 ppm, 3H, -CH₃). Chemical shifts are referenced to TMS in CDCl₃.[6] |
| ¹³C NMR | Oxazole C2 (~160-162 ppm); Oxazole C4/C5 (~145 ppm, ~135 ppm); -CH₂Cl (~40-42 ppm); Methyl carbons (~10-14 ppm).[7] |
| IR (Infrared) | ~1650 cm⁻¹ (C=N stretch); ~1580 cm⁻¹ (C=C stretch); ~1100 cm⁻¹ (C-O-C stretch); ~750 cm⁻¹ (C-Cl stretch). |
| Mass Spec (EI) | Expected M⁺ at m/z 145/147 (isotope pattern for Cl). Key fragments: [M-Cl]⁺, [M-CH₂Cl]⁺. |
Table 3: Predicted Mass Spectrometry Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.03671 |
| [M+Na]⁺ | 168.01865 |
| [M-H]⁻ | 144.02215 |
| Data predicted using advanced algorithms.[4] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole lies in the high reactivity of the chloromethyl group, which behaves similarly to a benzylic halide.[8] This site is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution, making the compound a versatile scaffold for building molecular libraries.
Key Nucleophilic Substitution Reactions
The chloromethyl group readily reacts with a range of nucleophiles, allowing for straightforward synthetic elaboration at the 2-position.[8]
-
Amination: Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives.
-
Thiolation: Reaction with thiols or thiophenols provides 2-(thiomethyl) ethers.
-
Alkoxylation: Reaction with alkoxides or phenoxides produces 2-(alkoxymethyl) ethers.
These transformations are typically performed under basic conditions in a polar aprotic solvent.
Caption: Key synthetic transformations of the title compound.
Reactivity of the Oxazole Ring
The oxazole ring itself is an electron-rich aromatic system, but it is generally less reactive towards electrophilic substitution than furan.[9]
-
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position in oxazoles.[10] However, in the target molecule, this position is already substituted with a methyl group. Strong activating groups would be required to facilitate substitution at other positions.
-
Nucleophilic Aromatic Substitution: The C2 position of an oxazole can undergo nucleophilic substitution if a good leaving group is present.[10] In this molecule, the chloromethyl group is the primary reactive site, and direct substitution on the ring is less favorable.
-
Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines.[9] This reactivity could be explored with suitable dienophiles under thermal conditions.
Applications in Research and Drug Development
The oxazole moiety is a privileged structure in medicinal chemistry, found in compounds with antibacterial, anti-inflammatory, antifungal, and anticancer activities.[2][9] 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is not an active pharmaceutical ingredient itself but rather a crucial intermediate.
-
Scaffold for Library Synthesis: Its primary application is as a building block. The facile displacement of the chloride allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.[11]
-
Intermediate for Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as an intermediate in the synthesis of novel pesticides and herbicides, where the oxazole core can impart desired biological activity.[11]
-
Material Science: Functionalized oxazoles have applications as specialty polymers and materials, including coatings and adhesives with enhanced properties.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is not widely available, data from structurally related chloromethylated heterocycles and oxazoles suggest the following precautions.[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[15]
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin and eye irritation or burns.[14][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]
-
2-(chloromethyl)-4,5-dimethyl-1,3-oxazole. PubChem. Available at: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available at: [Link]
-
2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. PubChem. Available at: [Link]
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). PMC. Available at: [Link]
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
5-(Chloromethyl)-1,3-oxazole Properties. (2025). EPA. Available at: [Link]
-
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. Pharmaffiliates. Available at: [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ScienceDirect. Available at: [Link]
-
Monomer detail | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-. CoPolDB. Available at: [Link]
-
Chemical Properties of Oxazole, 4,5-dihydro-2-methyl-. Cheméo. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Oxazole. SpectraBase. Available at: [Link]
-
A Practical Synthesis of 1,3-Oxazole. ResearchGate. Available at: [Link]
-
dimethyl 5-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}benzene-1,3-dicarboxylate. MolPort. Available at: [Link]
-
2-ethyl-4,5-dimethyl oxazole. The Good Scents Company. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PubChemLite - 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole (C6H8ClNO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-4-(chloromethyl)-1,3-oxazole | Benchchem [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 13C NMR spectrum [chemicalbook.com]
- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
